4-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine
Description
4-(4-Fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted at three positions:
- Position 4: A 4-fluorobenzenesulfonyl group (electron-withdrawing due to the fluorine atom).
- Position 2: A 4-methylphenyl (para-tolyl) group, contributing steric bulk and lipophilicity.
The compound’s structure suggests applications in medicinal chemistry, particularly as a sulfonamide-based inhibitor or ligand, given the prevalence of sulfonyl and oxazole motifs in bioactive molecules (e.g., kinase inhibitors, antimicrobial agents) .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-14-4-6-15(7-5-14)19-24-21(20(28-19)23-13-17-3-2-12-27-17)29(25,26)18-10-8-16(22)9-11-18/h2-12,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMMNVFDZZXHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of several key functional groups:
- Fluorobenzenesulfonyl group : Enhances electronic properties and biological activity.
- Furan ring : Known for its electron-rich nature, which may improve interactions with biological targets.
- Oxazolamine structure : Contributes to the compound's overall stability and reactivity.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes or receptors. Sulfonamides like this one are known to interfere with bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis, thus exhibiting antibacterial properties. The presence of the furan moiety may enhance the interaction with biological targets due to its unique electronic characteristics.
Biological Activity Assays
Recent studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Antiproliferative Activity
In vitro assays have shown that similar fluorinated compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 values : Compounds with similar structures demonstrated IC50 values as low as 1.30 μM against HepG2 cells, indicating potent anticancer activity .
Enzyme Inhibition Studies
Research indicates that sulfonamide derivatives can effectively inhibit histone deacetylases (HDACs), which are crucial in cancer progression. In particular:
- Selectivity : Some derivatives showed selective inhibition of HDAC3 with IC50 values in the nanomolar range .
Case Studies
Several studies have highlighted the biological activity of compounds structurally related to this compound:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Chen et al. (2020) | N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | HDAC Inhibition | 95.48 nM |
| Chen et al. (2020) | FNA | Antiproliferative against HepG2 | 1.30 μM |
Potential Applications
Given its structural features and preliminary findings regarding its biological activity, this compound could serve as a lead compound in drug discovery efforts aimed at developing new anticancer therapies or antibacterial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with several analogs, differing primarily in substituents and heterocyclic cores. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of 1,3-Oxazole Derivatives
*Calculated based on molecular formula C20H16FN3O4S.
Key Observations:
Thiazole derivatives (e.g., ) with dual sulfonyl groups exhibit increased molecular weight and steric hindrance, which may reduce solubility .
Aryl Group Variations :
- The 4-methylphenyl group at position 2 in the target compound offers moderate lipophilicity, contrasting with the electron-deficient 2-chlorophenyl () or unsubstituted analogs () .
Lapatinib (), a dual EGFR/HER2 inhibitor, highlights the therapeutic relevance of furan and sulfonyl motifs in kinase-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
